molecular formula C8H5ClN2O2 B13595690 2-(2-Chloro-6-nitrophenyl)acetonitrile

2-(2-Chloro-6-nitrophenyl)acetonitrile

Cat. No.: B13595690
M. Wt: 196.59 g/mol
InChI Key: JBPSHVHTGBYCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClN2O2. It is a derivative of benzeneacetonitrile and contains both chloro and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-nitrophenyl)acetonitrile typically involves the nitration of 2-chlorobenzyl cyanide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring. Common reagents used in this process include concentrated nitric acid and sulfuric acid as the nitrating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amines: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

    Oxidized Compounds: From oxidation reactions

Scientific Research Applications

2-(2-Chloro-6-nitrophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-nitrophenyl)acetonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and other biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-nitrophenyl)acetonitrile
  • 2-(2-Chloro-5-nitrophenyl)acetonitrile
  • 2-(2-Chloro-3-nitrophenyl)acetonitrile

Uniqueness

2-(2-Chloro-6-nitrophenyl)acetonitrile is unique due to the specific positioning of the chloro and nitro groups on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-(2-chloro-6-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2

InChI Key

JBPSHVHTGBYCRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.